molecular formula C15H15NO7S B12015027 (2,4-Dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-YL)acetic acid

(2,4-Dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-YL)acetic acid

Cat. No.: B12015027
M. Wt: 353.3 g/mol
InChI Key: ZTYKHZJATULJFY-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-YL)acetic acid is a synthetic organic compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-YL)acetic acid typically involves the condensation of thiazolidine-2,4-dione with 3,4,5-trimethoxybenzaldehyde. This reaction is often facilitated by microwave irradiation, which significantly reduces reaction time and increases yield . The general reaction conditions include:

    Reactants: Thiazolidine-2,4-dione and 3,4,5-trimethoxybenzaldehyde.

    Catalyst: Potassium carbonate.

    Solvent: Acetone.

    Conditions: Reflux under microwave irradiation.

The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired thiazolidinone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using continuous flow reactors for scalability, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy groups on the benzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with sodium borohydride can produce the diol derivative.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-YL)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its antimicrobial and anticancer properties. Studies have demonstrated its efficacy against various bacterial and fungal strains, as well as its cytotoxicity against cancer cell lines such as HeLa and MCF-7 .

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to modulate biological pathways makes it a candidate for drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for managing type 2 diabetes.

    Ciglitazone: An older thiazolidinedione with similar biological activities.

Uniqueness

(2,4-Dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-YL)acetic acid is unique due to its trimethoxybenzylidene moiety, which enhances its biological activity and specificity. This structural feature distinguishes it from other thiazolidinediones and contributes to its potent antimicrobial and anticancer properties .

Properties

Molecular Formula

C15H15NO7S

Molecular Weight

353.3 g/mol

IUPAC Name

2-[(5E)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C15H15NO7S/c1-21-9-4-8(5-10(22-2)13(9)23-3)6-11-14(19)16(7-12(17)18)15(20)24-11/h4-6H,7H2,1-3H3,(H,17,18)/b11-6+

InChI Key

ZTYKHZJATULJFY-IZZDOVSWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=O)S2)CC(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.